4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine, also known as 4-CF-TFP, is a halogenated pyridine compound that has recently gained attention for its potential applications in pharmaceuticals and in the laboratory. This compound is a derivative of the naturally occurring pyridine, and is composed of a nitrogen atom surrounded by four carbon atoms and two fluorine atoms. 4-CF-TFP has been used in the synthesis of many different compounds and is a promising starting material for further research.
Mechanism Of Action
The mechanism of action of 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting the activity of COX-2, 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine may reduce inflammation and pain.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine are not yet fully understood. However, it is believed that the compound may have anti-inflammatory and analgesic properties. In addition, 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine may reduce inflammation and pain.
Advantages And Limitations For Lab Experiments
The main advantages of using 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine in laboratory experiments are its low cost and ease of synthesis. In addition, the compound is relatively stable and can be stored for long periods of time in the laboratory. The main limitation of using 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine in laboratory experiments is that the compound is not yet fully understood and its mechanism of action is still not fully understood.
Future Directions
There are a number of potential future directions for 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine research. One possible direction is to further explore the compound’s mechanism of action and its potential applications in drug delivery systems. In addition, further research could be conducted to explore the compound’s potential anti-inflammatory and analgesic properties. Finally, further research could be conducted to explore the potential applications of 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine in other areas, such as agriculture and food science.
Scientific Research Applications
4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine has been studied for its potential applications in scientific research. It has been used in the synthesis of several different compounds, including the anti-inflammatory drug celecoxib. It has also been used to synthesize a number of other compounds, such as the anti-cancer drug lapatinib and the antidiabetic drug glimepiride. In addition, 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine has been used to synthesize a number of compounds that have potential applications in drug delivery systems.
properties
IUPAC Name |
4-chloro-2-fluoro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZZJPHSGMVJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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